molecular formula C7H6BF4K B2454155 Potassium trifluoro[(3-fluorophenyl)methyl]boranuide CAS No. 2126821-95-0

Potassium trifluoro[(3-fluorophenyl)methyl]boranuide

Cat. No.: B2454155
CAS No.: 2126821-95-0
M. Wt: 216.03
InChI Key: BBBFYDJPNPDLQV-UHFFFAOYSA-N
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Description

Potassium trifluoro[(3-fluorophenyl)methyl]boranuide is an organoboron compound with the molecular formula C7H6BF4K. It is a member of the potassium organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly useful in organic synthesis, especially in cross-coupling reactions.

Properties

IUPAC Name

potassium;trifluoro-[(3-fluorophenyl)methyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF4.K/c9-7-3-1-2-6(4-7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBFYDJPNPDLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC(=CC=C1)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF4K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro[(3-fluorophenyl)methyl]boranuide can be synthesized through the reaction of 3-fluorobenzylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for potassium (3-fluorobenzyl)trifluoroborate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[(3-fluorophenyl)methyl]boranuide primarily undergoes nucleophilic substitution reactions. It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds .

Common Reagents and Conditions

    Reagents: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water).

    Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium trifluoro[(3-fluorophenyl)methyl]boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (3-fluorobenzyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium (4-methylphenyl)trifluoroborate
  • Potassium (4-methoxyphenyl)trifluoroborate

Uniqueness

Potassium trifluoro[(3-fluorophenyl)methyl]boranuide is unique due to the presence of the fluorine atom on the benzyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly valuable in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals .

Biological Activity

Potassium trifluoro[(3-fluorophenyl)methyl]boranuide is a compound of increasing interest in the fields of medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure:

  • IUPAC Name: Potassium trifluoro(3-fluorobenzyl)borate(1-)
  • Molecular Formula: C7H6BF4K
  • Molecular Weight: 214.96 g/mol

Synthesis:
The compound can be synthesized through the reaction of 3-fluorobenzyl bromide with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction typically occurs in organic solvents like tetrahydrofuran (THF) under reflux conditions, followed by purification methods such as recrystallization or column chromatography .

This compound primarily functions as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This mechanism involves the formation of a palladium complex that facilitates the coupling of aryl or vinyl halides, leading to the generation of biaryl or aryl-vinyl products. These products are crucial intermediates in pharmaceutical synthesis .

Antibacterial and Anticancer Properties

Recent studies have highlighted the antibacterial and anticancer potentials of compounds featuring trifluoromethyl substituents, including those similar to this compound. For instance:

  • Antibacterial Activity: Derivatives containing trifluoromethyl groups have shown significant antibacterial properties against various strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating their effectiveness .
  • Anticancer Activity: In vitro studies have demonstrated that certain derivatives exhibit potent anticancer activity against multiple human cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). For example, compounds derived from similar structures have shown IC50 values lower than established chemotherapeutic agents like Doxorubicin .

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)MIC (µg/mL)
This compoundAnticancer (various cell lines)Varies by derivativeNot specified
Compound 7 (related structure)Anticancer against PACA244.4Not specified
Compound 8 (related structure)Anticancer against A54922.44.88

Case Studies

  • Study on Trifluoromethyl Substituted Ureas:
    A study examined a series of urea derivatives with trifluoromethyl substitutions, revealing that these compounds exhibited enhanced antibacterial and anticancer activities compared to their non-substituted counterparts. The presence of trifluoromethyl groups significantly improved binding interactions with target proteins .
  • Mechanistic Insights:
    Molecular docking studies indicated that this compound and its derivatives could effectively inhibit key proteins involved in cancer progression, such as EGFR and KRAS, further supporting their potential as therapeutic agents .

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